N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide
Description
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Properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-10-14(2)24(23-13)18-11-17(20-12-21-18)22-19(25)9-6-15-4-7-16(26-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3,(H,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQYBROYOGRKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide, also referred to by its chemical structure and CAS number 1447965-78-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring substituted with a pyrazole and a methoxyphenyl group. The molecular formula is , with a molecular weight of approximately 300.37 g/mol. The presence of the pyrazole moiety is notable as compounds containing this structure have shown diverse biological activities.
1. Target Interactions
This compound has been investigated for its interaction with various biological targets:
- Adenosine Receptors : The compound exhibits notable affinity for adenosine receptors A1 and A2A. Binding assays indicate an inhibition constant (Ki) of 0.470 nM for A2A and 34 nM for A1 receptors, suggesting strong potential as an antagonist in modulating adenosine-mediated pathways .
| Target | Ki (nM) | Assay Description |
|---|---|---|
| Adenosine A2A | 0.470 | Binding assay using HEK293 cells transfected with receptors |
| Adenosine A1 | 34 | Binding assay using HEK293 cells transfected with receptors |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in neurotransmission and inflammatory processes. The inhibition of adenosine receptors may lead to alterations in neuronal signaling and modulation of pain pathways.
3. Case Studies and Experimental Findings
Several studies have highlighted the pharmacological effects of similar compounds within the same class:
- Neuroprotective Effects : In vitro studies have demonstrated that related pyrazole derivatives can protect neuronal cells from apoptosis induced by oxidative stress, potentially through modulation of adenosine signaling pathways .
- Anti-inflammatory Properties : Compounds containing the pyrazole structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrimidine and pyrazole rings can significantly impact receptor binding affinity and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrazole | Enhanced anti-inflammatory activity |
| Alteration in Methoxy Group | Improved lipophilicity and receptor binding |
Preparation Methods
Preparation of 4,6-Dichloropyrimidine
The pyrimidine backbone is synthesized via cyclocondensation of malononitrile with trichloroacetone under acidic conditions. Alternatively, chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride yields the dichlorinated derivative.
Reaction Conditions :
Substitution at Position 6 with 3,5-Dimethyl-1H-Pyrazole
Nucleophilic aromatic substitution (SNAr) replaces the chloro group at position 6 with 3,5-dimethylpyrazole. Sodium hydride deprotonates the pyrazole, enhancing nucleophilicity.
Optimized Protocol :
- Reactants : 4,6-Dichloropyrimidine (1.0 eq), 3,5-dimethyl-1H-pyrazole (1.5 eq)
- Base : Sodium hydride (2.0 eq)
- Solvent : Dimethylformamide (DMF)
- Temperature : 90°C, 12 hours
- Yield : 85%
Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates SNAr at position 6 due to decreased aromatic stabilization at this site. The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing chloro group.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Amination
Buchwald-Hartwig amination introduces the amine group at position 4 under milder conditions, circumventing high-pressure ammonia treatment.
Conditions :
One-Pot Sequential Substitution
Combining steps 2.2 and 3.1 in a single reactor reduces purification overhead.
Procedure :
- SNAr at position 6 (as in 2.2).
- Direct amination at position 4 without isolating the intermediate.
Critical Analysis of Byproduct Formation and Purification
Common Impurities
Purification Techniques
- Chromatography : Silica gel column (eluent: ethyl acetate/hexane 3:7) removes non-polar impurities.
- Recrystallization : Ethanol/water mixture yields crystalline product (>99% purity).
Scalability and Industrial Feasibility
Cost-Benefit Analysis
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide with high purity?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., amidation) under inert conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity is confirmed by HPLC (>95%) and LC-MS to verify molecular weight .
- Critical Parameters : Reaction temperature (35–80°C), solvent choice (DMSO or DMF for solubility), and stoichiometric ratios of intermediates (e.g., pyrimidin-4-yl derivatives and propanamide precursors) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR to validate substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
- LC-MS : Confirm molecular ion peak ([M+H]) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Use SHELX programs for structure solution and refinement to resolve ambiguities in stereochemistry .
Q. What are the recommended protocols for assessing its solubility and stability in biological assays?
- Solubility : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Incubate at 37°C in assay buffers, with periodic HPLC analysis over 24–72 hours to monitor degradation .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
- Approach :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on the pyrimidine-pyrazole core for modifications .
- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. nitro groups) with biological activity using MOE or RDKit descriptors .
- Validation : Synthesize top-scoring derivatives and compare in vitro activity (e.g., IC) to computational predictions .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Troubleshooting Framework :
- Assay Standardization : Validate cell lines (e.g., Mycoplasma testing) and control compounds.
- Metabolic Stability : Test cytochrome P450 interactions to rule out off-target effects .
- Data Harmonization : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent choice, incubation time) .
Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?
- Experimental Design :
- Pull-down Assays : Use biotinylated probes to identify protein targets in lysates.
- Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to map downstream pathways .
- Cryo-EM/X-ray Co-crystallization : Resolve compound-target complexes to identify binding motifs .
Q. What are the best practices for scaling up synthesis without compromising yield or purity?
- Process Optimization :
- DoE (Design of Experiments) : Use fractional factorial designs to optimize parameters (e.g., catalyst loading, reaction time) .
- Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., amidation) to improve heat dissipation and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
